2-Formylphenyl 4-nitrobenzenesulfonate
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Overview
Description
“2-Formylphenyl 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-Nitrobenzenesulfonyl chloride with phenol in aqueous NaOH . The reaction is carried out in acetone, and the product is precipitated, filtered off, and recrystallized from aqueous ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two aromatic rings . The dihedral angle between the mean planes of these two aromatic rings is 52.96 (5)° .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .
Scientific Research Applications
Supramolecular Architecture
A study explored the role of noncovalent interactions in supramolecular architectures with 2- and 4-formylphenyl arylsulfonates, including 2-formylphenyl 4-nitrobenzenesulfonate. The research emphasized the significance of halogen-bonding interactions in rationalizing solid-state crystal structures and compared them to antiparallel π-stacking interactions formed between the arylsulfonates (Andleeb et al., 2018).
Reaction Dynamics in Micellar Solutions
The reaction of methyl 4-nitrobenzenesulfonate with bromide ions in micellar solutions was studied to understand kinetic micellar effects, demonstrating the influence of various factors such as alcohol concentration and micellar interfacial region on reactivity (Muñoz et al., 2003).
Fluorescence Sensing
A chemodosimeter based on 4-(6,11-dihydro-6,11-dioxo-1H-anthra[1,2-d]imidazol-2-yl)phenyl-4-nitrobenzenesulfonate was developed for the specific recognition of fluoride ions. This chemodosimeter exhibited a naked eye color change and remarkable ratiometric fluorescence, demonstrating its practical applicability in the form of test paper strips (Shweta et al., 2017).
Micellar Kinetic Effects
The reactions of 4-nitrobenzenesulfonate in gemini micellar solutions were analyzed, revealing insights into sphere-to-rod transitions and their effects on reaction kinetics. This study highlighted the variations in the surfactant concentration range affecting the rate constant in the micellar pseudophase (Rodríguez et al., 2007).
Electrochemical Reduction Studies
Research on the electrochemical reduction of 4-nitrophenol in ionic liquids provided insights into the mechanisms of reduction. This study found similarities with reduction mechanisms in conventional aprotic solvents, with differences primarily due to the viscous nature of the ionic liquid (Silvester et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-formylphenyl) 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)20-21(18,19)12-7-5-11(6-8-12)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAODIVMYAFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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